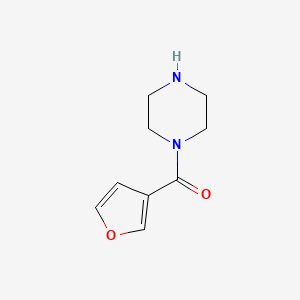

1-(3-Furoyl)piperazine

描述

Structural Context: The Furoyl Piperazine (B1678402) Moiety

The furoyl piperazine moiety is a hybrid structure combining two key heterocyclic systems: piperazine and furan (B31954). The synergy of these two components forms the basis of its significance in chemical and pharmaceutical research.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. bas.bgwisdomlib.org Its prevalence in a vast number of biologically active compounds underscores its importance. wisdomlib.org The key attributes contributing to its widespread use include:

Physicochemical Properties: The presence of two nitrogen atoms allows for modulation of properties such as basicity and solubility, which are crucial for the pharmacokinetic profile of a drug candidate. bas.bg

Synthetic Versatility: The secondary amine in monosubstituted piperazines provides a reactive site for the introduction of various substituents, enabling the creation of large and diverse chemical libraries for screening. organic-chemistry.org

Biological Activity: Piperazine derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects. wisdomlib.orgresearchgate.netresearchgate.net This broad spectrum of activity highlights the ability of the piperazine core to interact with multiple biological targets. google.com

Table 1: Examples of Pharmacological Activities of Piperazine Derivatives

| Biological Activity | Therapeutic Area |

|---|---|

| Antipsychotic | Central Nervous System |

| Antidepressant | Central Nervous System |

| Anxiolytic | Central Nervous System |

| Antimicrobial | Infectious Diseases |

| Anticancer | Oncology |

| Antiviral | Infectious Diseases |

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another important pharmacophore in drug discovery. acs.org Its incorporation into molecular design is driven by several factors:

Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic systems, such as benzene (B151609) or thiophene (B33073), allowing for the fine-tuning of a compound's biological activity and properties.

Diverse Biological Profile: Furan derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. sioc-journal.cn

Metabolic Considerations: The furan ring can influence the metabolic stability of a compound, a critical factor in drug development.

The combination of the furan ring with the piperazine scaffold in furoyl piperazines creates a molecular framework with the potential for diverse biological interactions.

Delineation of 1-(3-Furoyl)piperazine within Furoyl Piperazine Isomers

This compound is one of three main positional isomers, the others being 1-(2-furoyl)piperazine (B32637) and 1-(tetrahydro-2-furoyl)piperazine. The position of the carbonyl group on the furan ring is the key differentiating feature, which significantly influences the molecule's electronic distribution and three-dimensional shape.

The synthesis of these isomers typically involves the acylation of piperazine with the corresponding furoyl chloride. For instance, 1-(2-furoyl)piperazine can be synthesized by reacting 2-furoyl chloride with piperazine. google.comprepchem.com Similarly, the synthesis of this compound would proceed via the reaction of piperazine with 3-furoyl chloride.

The distinction between these isomers is crucial as even minor structural changes can lead to significant differences in biological activity. While extensive research has been conducted on 1-(2-furoyl)piperazine and its derivatives, acs.orgresearchgate.netsigmaaldrich.com this compound remains a less explored entity. However, its hydrochloride salt is commercially available, indicating its accessibility for research purposes. acrotein.com

Table 2: Comparison of Furoyl Piperazine Isomers

| Compound | CAS Number (HCl Salt) | Molecular Formula (HCl Salt) | Molecular Weight (HCl Salt) | Key Differentiating Feature |

|---|---|---|---|---|

| This compound | 885326-62-5 acrotein.com | C₉H₁₃ClN₂O₂ acrotein.com | 216.66 g/mol acrotein.com | Carbonyl group at position 3 of the furan ring. |

| 1-(2-Furoyl)piperazine | 60548-09-6 sigmaaldrich.com | C₉H₁₃ClN₂O₂ sigmaaldrich.com | 216.67 g/mol sigmaaldrich.com | Carbonyl group at position 2 of the furan ring. |

| 1-(tetrahydro-2-furoyl)piperazine | 63074-07-7 (base) nih.gov | C₉H₁₆N₂O₂ (base) nih.gov | 184.24 g/mol (base) nih.gov | Saturated furan ring (tetrahydrofuran). |

Structure

3D Structure

属性

IUPAC Name |

furan-3-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYHMMSELUVQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585500 | |

| Record name | (Furan-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885326-62-5 | |

| Record name | (Furan-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the most significant absorptions are typically due to π → π* and n → π* electronic transitions within chromophores—the parts of a molecule responsible for its color, or more broadly, its UV-Vis absorption.

In the case of 1-(3-Furoyl)piperazine, the principal chromophore is the 3-furoyl group, which consists of a furan (B31954) ring conjugated with a carbonyl group, attached to a piperazine (B1678402) ring via an amide linkage. While specific, experimentally-derived UV-Vis spectral data for this compound is not extensively detailed in the surveyed scientific literature, the expected absorption characteristics can be inferred from the analysis of its constituent functional groups and comparison with structurally related compounds.

Detailed Research Findings

The electronic absorption spectrum of this compound is expected to be dominated by the electronic transitions within the 3-furoyl moiety. The key structural components influencing the spectrum are the furan ring, an electron-rich heteroaromatic system, and the conjugated carbonyl group of the amide.

π → π Transitions:* The furan ring and the conjugated carbonyl group form a π-electron system. This system is expected to give rise to intense absorption bands corresponding to π → π* transitions. Studies on the precursor, 3-furoic acid, and its isomer, 2-furoic acid, show strong absorption in the UV region. nih.govwikipedia.org For instance, 2-furoic acid crystals are highly transparent in the 200–2000 nm wavelength region, indicating that primary absorptions occur below 200 nm or are of low intensity in the near-UV. wikipedia.org Piperazine-based ligands in other studies have shown absorption maxima (λmax) between 212 nm and 260 nm, which are attributed to π → π* transitions within the aromatic or heteroaromatic rings attached to the piperazine structure. ijcce.ac.irbiointerfaceresearch.com Therefore, this compound is predicted to exhibit a strong absorption band in the range of 240-260 nm.

n → π Transitions:* The carbonyl group of the amide and the oxygen atom within the furan ring possess non-bonding electrons (n-electrons). The excitation of these electrons into an anti-bonding π* orbital (n → π* transition) typically results in a weaker absorption band at a longer wavelength compared to π → π* transitions. This transition is often sensitive to solvent polarity. For many ketones, aldehydes, and amides, the n → π* band appears in the 270-350 nm region. The electronic spectra of other piperazine-based compounds have displayed weak, broad absorption bands at wavelengths greater than 300 nm, which can be assigned to n → π* electronic transitions. ijcce.ac.ir

The table below summarizes the predicted UV-Vis absorption characteristics for this compound based on the analysis of its chromophores and data from related compounds.

| Predicted Electronic Transition | Chromophore | Predicted Wavelength (λmax) | Expected Molar Absorptivity (ε) |

| π → π | Furan ring conjugated with C=O | ~240 - 260 nm | High ( > 10,000 M⁻¹cm⁻¹) |

| n → π | Carbonyl group (C=O) | ~280 - 320 nm | Low ( < 1,000 M⁻¹cm⁻¹) |

Note: The values in this table are predictive and based on the analysis of the compound's structure and spectral data from analogous compounds. The exact absorption maxima and molar absorptivity would need to be confirmed by experimental measurement.

The solvent in which the spectrum is recorded can influence the position of these absorption bands. For π → π* transitions, polar solvents can lead to either a small red shift (bathochromic) or blue shift (hypsochromic). For n → π* transitions, increasing solvent polarity typically causes a hypsochromic shift because the polar solvent molecules stabilize the non-bonding electrons in the ground state more than in the excited state.

Biological Activity Investigations of Furoylpiperazine Derivatives: Mechanistic Insights and Target Interactions

Antimicrobial Activity Research

Furoylpiperazine derivatives have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have revealed a broad spectrum of activity against various pathogenic microorganisms, including both bacteria and fungi.

Derivatives of 1-(3-Furoyl)piperazine have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The mechanism of action for many of these compounds is believed to involve the inhibition of crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication and repair. The piperazine (B1678402) nucleus is a key structural feature in several antibiotics, and its incorporation into novel chemical entities is a common strategy in the design of new antibacterial agents. nih.gov

Research has shown that carbamate (B1207046) derivatives of 2-furoyl-1-piperazine are active against several bacterial strains. semanticscholar.org For instance, certain derivatives have exhibited significant inhibitory effects, as indicated by their minimum inhibitory concentration (MIC) values. One such derivative, 2,4,6-tribromophenyl (B11824935) 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate, displayed a particularly low MIC value of 8.96 ± 0.49 μM against Salmonella typhi. semanticscholar.org Another carbamate derivative showed an MIC of 9.95 ± 0.48 μM against Escherichia coli. semanticscholar.org The antibacterial spectrum of these compounds also extends to other pathogens such as Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. semanticscholar.org

Further studies on propanamide derivatives incorporating a furoylpiperazine moiety have also confirmed their antibacterial potential. tjpr.org Docking studies have been employed to predict the interactions of these compounds with the B subunit of S. aureus DNA gyrase, providing a theoretical basis for their antibacterial action. yok.gov.tr The structural flexibility of the piperazine ring allows for various substitutions, which can modulate the antibacterial potency and spectrum of the resulting derivatives. researchgate.net

Table 1: Antibacterial Activity of Selected Furoylpiperazine Derivatives

| Compound Name | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| 2,4,6-trinitrophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate | E. coli | 9.95 ± 0.48 | semanticscholar.org |

| 2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate | S. typhi | 8.96 ± 0.49 | semanticscholar.org |

| 2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate | P. aeruginosa | 9.27 ± 0.16 | semanticscholar.org |

| 2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate | B. subtilis | 9.78 ± 0.62 | semanticscholar.org |

| 2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate | S. aureus | 16.87 ± 0.41 | semanticscholar.org |

In addition to their antibacterial effects, furoylpiperazine derivatives have been investigated for their antifungal activity. These compounds have shown promise in combating various fungal pathogens, particularly those from the Candida genus, which are responsible for a range of infections in humans.

Several studies have reported the fungistatic activity of piperazine derivatives against Candida species. nih.govresearchgate.net For example, novel Mannich bases incorporating a piperazine moiety have demonstrated high fungistatic activity against Candida parapsilosis, with some compounds exhibiting MIC values as low as 0.49 µg/mL. nih.gov Similarly, N-(6-methoxybenzothiazol-2-yl)-3-(4-substituedpiperazinyl)propanamide derivatives, which contain a piperazine ring, have shown activity against Candida albicans. yok.gov.tr

The mechanism of antifungal action is thought to be similar to the antibacterial mechanism, involving the inhibition of essential fungal enzymes. The structural modifications of the furoylpiperazine core are crucial for optimizing the antifungal potency of these derivatives.

Enzyme Inhibition Studies

The furoylpiperazine scaffold has proven to be a versatile template for the design of various enzyme inhibitors. Researchers have successfully developed derivatives that target a range of enzymes implicated in different diseases.

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of neurodegenerative disorders such as Alzheimer's disease. Furoylpiperazine derivatives have been extensively studied as inhibitors of these enzymes.

Several series of furoylpiperazine-containing compounds have been synthesized and evaluated for their cholinesterase inhibitory activity. semanticscholar.orgacademie-sciences.frhilarispublisher.comirb.hrrsc.org Some derivatives have been found to be selective inhibitors of BChE. hilarispublisher.com For example, N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide and N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide exhibited potent BChE inhibition with IC50 values of 0.82 ± 0.001 μM and 0.91 ± 0.003 μM, respectively. hilarispublisher.com

Conversely, other derivatives have shown preferential inhibition of AChE. Phenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate was identified as a potent AChE inhibitor with an IC50 value of 18.91 ± 0.04 μM. semanticscholar.org Another study reported a 1,3-thiazole-piperazine derivative with a 2-furoyl substituent that was a very effective AChE inhibitor with an IC50 of 0.27 ± 0.001 μM and showed almost no inhibition of BChE. academie-sciences.frirb.hr The selectivity of these compounds for either AChE or BChE can be fine-tuned through structural modifications, offering a promising avenue for the development of targeted therapies.

Table 2: Cholinesterase Inhibition by Selected Furoylpiperazine Derivatives

| Compound Name | Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 1,3-thiazole-piperazine derivative with 2-furoyl substituent | AChE | 0.27 ± 0.001 | academie-sciences.frirb.hr |

| N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | BChE | 0.82 ± 0.001 | hilarispublisher.com |

| N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | BChE | 0.91 ± 0.003 | hilarispublisher.com |

| Phenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate | AChE | 18.91 ± 0.04 | semanticscholar.org |

| Phenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate | BChE | 361.27 ± 0.13 | semanticscholar.org |

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. Furoylpiperazine derivatives have also been explored for their potential to inhibit this enzyme.

Studies have shown that certain carbamate derivatives of 2-furoyl-1-piperazine can inhibit α-glucosidase. semanticscholar.orgresearchgate.net For instance, 2,4,6-tribromophenyl 2-[4-(2-furoyl)-1-piperazinyl]ethylcarbamate and 2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate displayed α-glucosidase inhibitory activity with IC50 values of 345.16 ± 0.16 μM and 422.61 ± 0.13 μM, respectively. semanticscholar.org Although these values are modest compared to the standard drug acarbose, they demonstrate the potential of the furoylpiperazine scaffold in the design of α-glucosidase inhibitors. Further structural optimization could lead to the development of more potent compounds. jtin.com.my

Table 3: Alpha-Glucosidase Inhibition by Selected Furoylpiperazine Derivatives

| Compound Name | IC50 (μM) | Reference |

|---|---|---|

| 2,4,6-tribromophenyl 2-[4-(2-furoyl)-1-piperazinyl]ethylcarbamate | 345.16 ± 0.16 | semanticscholar.org |

| 2,4,6-tribromophenyl 3-[4-(2-furoyl)-1-piperazinyl]propylcarbamate | 422.61 ± 0.13 | semanticscholar.org |

Bacterial DNA gyrase is a well-validated target for antibacterial drugs. The inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death. The piperazine ring is a common feature in many DNA gyrase inhibitors, most notably the fluoroquinolone class of antibiotics. nih.gov

While direct experimental data on the inhibition of DNA gyrase by simple this compound derivatives is limited, the broader class of piperazine-containing compounds has been extensively shown to target this enzyme. researchgate.net Molecular docking studies have been conducted on furoylpiperazine-like structures to understand their potential binding modes within the active site of DNA gyrase. yok.gov.tr For example, a study on a cephalosporin-fluoroquinolone prodrug demonstrated that upon enzymatic cleavage, the released fluoroquinolone, which contains a piperazine moiety, effectively inhibited DNA gyrase. acs.org This provides strong evidence for the role of the piperazine core in targeting this essential bacterial enzyme. The furoyl group can be seen as a modifiable component that can influence the potency and properties of such inhibitors.

Poly(ADP-ribose) Polymerase-1 (PARP-1)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair and apoptosis, making it a significant target for anticancer drug discovery. nih.gov The inhibition of PARP-1 is a therapeutic strategy to induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations. asjo.in Several PARP inhibitors have been approved for clinical use, and research into new, selective PARP-1 inhibitors is ongoing. nih.govasjo.in

Furoylpiperazine derivatives have been investigated as potential PARP-1 inhibitors. For instance, 1-(2-Furoyl)-4-phenylpiperazines have been identified as inhibitors of human PARP-1. biointerfaceresearch.com The piperazine scaffold itself is a key component in established PARP-1 inhibitors like Olaparib. nih.gov In the quest for novel and selective PARP-1 inhibitors, text mining and molecular modeling approaches have been used to screen databases for compounds containing the piperazine fragment, leading to the identification of new potential hits against the PARP-1 enzyme. nih.gov

Some research has focused on developing dual inhibitors targeting both PARP-1 and other proteins involved in cancer progression. For example, 4-hydroxyquinazoline (B93491) derivatives have been developed as dual inhibitors of bromodomain-containing protein 4 (BRD4) and PARP-1, aiming to induce synthetic lethality in triple-negative breast cancer. nih.gov

Table 1: Investigated Furoylpiperazine and Related Derivatives as PARP-1 Inhibitors

| Compound/Derivative Class | Key Findings | Reference |

| 1-(2-Furoyl)-4-phenylpiperazines | Identified as inhibitors of human PARP-1. biointerfaceresearch.com | biointerfaceresearch.com |

| Piperazine-based compounds | The piperazine scaffold is a crucial fragment in known PARP-1 inhibitors like Olaparib and has been used to identify new inhibitors through virtual screening. nih.gov | nih.gov |

| 4-Hydroxyquinazoline derivatives | Developed as dual BRD4/PARP-1 inhibitors to induce synthetic lethality in triple-negative breast cancer. nih.gov | nih.gov |

Monoacylglycerol Lipase (B570770) (MAGL)

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. nih.gov Inhibition of MAGL leads to elevated levels of 2-AG, which has shown beneficial effects in models of neurodegenerative diseases, inflammation, and cancer. nih.govmmvsl.it While many early MAGL inhibitors were irreversible, recent research has focused on developing reversible inhibitors to mitigate potential side effects. nih.gov

The development of potent and selective reversible MAGL inhibitors has been an active area of research. Phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible MAGL inhibitors through computational screening. mmvsl.it Further structural optimization of various chemical scaffolds, including benzylpiperidine and 4-chlorobenzoylpiperidine derivatives, has led to the discovery of new potent and selective MAGL inhibitors. nih.govnih.gov

Table 2: Phenyl(piperazin-1-yl)methanone Derivatives as Reversible MAGL Inhibitors

| Compound Class | Key Findings | Reference |

| Phenyl(piperazin-1-yl)methanone derivatives | Discovered as reversible MAGL inhibitors through computationally driven methods. mmvsl.it | mmvsl.it |

| Benzylpiperidine derivatives | A new class of potent, reversible, and selective MAGL inhibitors was identified. nih.gov | nih.gov |

| 4-Chlorobenzoylpiperidine derivatives | Structural optimization led to the development of a new potent and selective MAGL inhibitor. nih.gov | nih.gov |

Receptor Binding and Modulation Studies

Serotonin (B10506) 5-HT7 Receptors

The serotonin 5-HT7 receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of central nervous system processes, and its modulation is a target for treating neuropsychiatric disorders. nih.gov Many arylpiperazine derivatives have been synthesized and evaluated for their affinity and selectivity for the 5-HT7 receptor. semanticscholar.org

Long-chain arylpiperazines are a versatile scaffold for designing ligands targeting serotonin receptors. semanticscholar.org For example, a series of (phenylpiperazinyl-butyl)oxindoles were found to be potent and selective 5-HT7 receptor antagonists. nih.gov The substitution pattern on the aryl and piperazine rings, as well as the length of the alkyl spacer, significantly influences the affinity and selectivity for the 5-HT7 receptor over other serotonin receptor subtypes like 5-HT1A. semanticscholar.orgnih.govsci-hub.se

Radiolabeled 1-(2-pyridyl)piperazine (B128488) derivatives have also been developed as imaging agents for 5-HT7 receptors, which are overexpressed in certain cancers like glioblastoma multiforme. nih.gov

Table 3: Arylpiperazine Derivatives as 5-HT7 Receptor Ligands

| Derivative Class | Key Findings | Ki (nM) | Reference |

| (Phenylpiperazinyl-butyl)oxindoles | Potent and selective 5-HT7 receptor antagonists. nih.gov | 0.79 | nih.gov |

| Long-chain arylpiperazines | Affinity is influenced by the biphenyl-like system linked to the piperazine ring. semanticscholar.org | 42.5 - 45.0 | semanticscholar.org |

| 1-(Naphthyl)indole analogue | A 5-HT7R antagonist with a 15-fold selectivity over 5-HT1AR. sci-hub.se | N/A | sci-hub.se |

| 1-(2-Pyridyl)piperazine derivatives | Developed as radioligands for imaging 5-HT7 receptors in tumors. nih.gov | N/A | nih.gov |

Histamine (B1213489) H3 Receptors

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. acs.orgmdpi.com Antagonists of the H3R have potential therapeutic applications in various neurological and psychiatric disorders. mdpi.com

Studies have explored piperazine and piperidine (B6355638) derivatives as H3R antagonists. nih.govacs.org Interestingly, the replacement of a piperidine ring with a piperazine ring can significantly impact the affinity for H3R and other receptors. nih.govacs.org For instance, in a series of dual H3/σ1 receptor ligands, a piperazine derivative showed a lack of activity at the H3R, which was attributed to the pyrazine-2-yl group in the basic part of the molecule. nih.gov In contrast, other studies have successfully designed non-imidazole derivatives based on a basic amine ring, including piperazine, connected to a core structure that exhibit H3R binding affinity. unav.edu

Table 4: Piperazine Derivatives as Histamine H3 Receptor Ligands

| Compound Class | Key Findings | hH3R Ki (nM) | Reference |

| Piperazine derivative with pyrazine-2-yl group | Lack of activity toward H3R. nih.gov | N/A | nih.gov |

| Piperazine vs. Piperidine derivatives | Replacement of piperidine with piperazine can significantly alter H3R affinity. nih.govacs.org | 3.17 | nih.govacs.org |

| Non-imidazole derivatives with a basic amine ring | A propoxy chain linker between the amine and the core ring was suggested to be essential for optimal binding affinity. unav.edu | N/A | unav.edu |

Sigma-1 Receptors

Sigma-1 receptors are unique intracellular chaperone proteins involved in the modulation of various signaling pathways and are considered therapeutic targets for a range of neurological disorders and other conditions. nih.govfrontiersin.org Many psychoactive drugs exhibit affinity for sigma-1 receptors. nih.gov

Research has shown that some H3R antagonists also possess high affinity for sigma-1 receptors, leading to the development of dual-acting ligands. nih.govacs.org The nature of the heterocyclic core, whether piperidine or piperazine, has been shown to be a critical structural element for dual H3/σ1 receptor activity. nih.govacs.org Specifically, replacing a piperidine ring with a piperazine can drastically change the affinity profile, often reducing sigma-1 receptor affinity while maintaining or slightly altering H3R affinity. nih.govacs.orgnih.gov

Table 5: Piperazine Derivatives as Sigma-1 Receptor Ligands

| Compound Class | Key Findings | σ1R Ki (nM) | Reference |

| Piperazine vs. Piperidine derivatives | Replacing piperidine with piperazine significantly reduced σ1R affinity. nih.govacs.orgnih.gov | 1531 | nih.govacs.org |

| Piperazine-based compound KSK94 | Highly selective for H3R with lower affinity for σ1R. acs.org | N/A | acs.org |

Nicotinic Receptors

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission. ebi.ac.uk The development of selective ligands for different nAChR subtypes is an important area of research for various neurological conditions. unimi.it

Table 6: Furoylpiperazine Derivatives as Nicotinic Receptor Ligands

| Compound/Derivative Class | Key Findings | Reference |

| 1-(2-Furoyl)-4-phenylpiperazines | Identified as ligands of Nicotinic Acetylcholine receptors. biointerfaceresearch.com | biointerfaceresearch.com |

| Piperazine-containing compounds | The piperazine scaffold is utilized in the design of nAChR ligands. evitachem.com | evitachem.com |

Antineoplastic and Antiproliferative Research

The piperazine ring is a recognized pharmacophore in drug discovery, and its incorporation into various molecular scaffolds has led to the development of potent antineoplastic agents. nih.govtandfonline.com Derivatives featuring a furoylpiperazine substituent have been specifically investigated for their ability to inhibit the growth of cancer cells.

Activity against Cancer Cell Lines

Research has demonstrated that incorporating a furoylpiperazine moiety into different parent structures can significantly enhance cytotoxic activity against various cancer cell lines.

One notable example involves a derivative of berberine (B55584), an isoquinoline (B145761) alkaloid. A berberine derivative featuring a furoylpiperazine substituent was identified as having the most potent anticancer activity against the CaSki human cervical cancer cell line. nih.govtandfonline.com This compound exhibited an IC₅₀ value of 6.11 µM. nih.govtandfonline.com Its potency was reported to be double that of the parent berberine compound. nih.govtandfonline.com

| Parent Compound Scaffold | Derivative Feature | Cancer Cell Line | IC₅₀ Value |

| Berberine | Furoyl piperazine substituent | CaSki (Cervical Cancer) | 6.11 µM nih.govtandfonline.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | Furoyl piperazine moiety | MCF-7 (Breast Cancer) | 3.21 µg/mL nih.gov |

Influence on Cellular Pathways

While direct mechanistic studies on this compound itself are limited, research into other piperazine-containing anticancer agents provides insight into potential cellular pathways that could be targeted. One such pathway involves the interaction between the S100A2 protein and the tumor suppressor protein p53, which is particularly relevant in pancreatic cancer. nih.gov

In many pancreatic cancer cells, the S100A2 protein is overexpressed. nih.gov S100A2 binds to the transactivation domain of p53, inhibiting its function as a tumor suppressor. nih.gov This inhibition prevents critical cellular processes like apoptosis and cell cycle arrest, leading to uncontrolled cancer cell proliferation. nih.gov The development of novel piperazine-1,2,3-triazole compounds has been aimed at disrupting this S100A2–p53 protein-protein interaction. nih.gov The hypothesis is that by blocking this interaction, the tumor-suppressing function of p53 can be restored. The structure-activity relationship data from these studies are consistent with the proposed interaction within the S100A2–p53 bonding groove, suggesting that the piperazine scaffold is a key element for this targeted activity. nih.gov

Neurobiological Research Applications

Derivatives containing a furoylpiperazine core have also been explored for their potential in treating neurodegenerative disorders, particularly for their neuroprotective effects.

Neuroprotective Effects and Mechanisms

The mechanisms underlying the neuroprotective potential of furoylpiperazine derivatives involve targeting key pathological processes in neurodegenerative diseases like Alzheimer's.

One area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In a study developing novel benzothiazole–piperazine hybrids for Alzheimer's disease, a derivative containing a terminal furoyl group was synthesized. rsc.org This compound (compound 14 in the study) demonstrated moderate inhibitory activity against AChE with an IC₅₀ value of 10.87 μM. rsc.org

Another critical mechanism in neurodegeneration is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils. A screening of small molecules for anti-aggregation properties identified a compound named AO-15, chemically identified as 1-(2,3-dimethylphenyl)-4-(2-furoyl) piperazine, as a promising antioligomeric agent. nih.gov This discovery was made using a yeast-based screening model designed to study the aggregation of Aβ peptides. nih.gov

Furthermore, the neuroprotective effects of this class of compounds have been linked to the protection against oxidative stress. In the same study on benzothiazole-piperazine hybrids, a lead compound (compound 12) demonstrated the ability to protect SH-SY5Y neuroblastoma cells from death induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent. rsc.org This suggests that such hybrid molecules can confer neuroprotection by mitigating the damage caused by oxidative stress. rsc.org

| Compound/Derivative | Investigated Effect | Target/Model | Finding/Result |

| Benzothiazole-piperazine hybrid with furoyl group | Acetylcholinesterase (AChE) Inhibition | Enzyme Assay | IC₅₀ = 10.87 μM rsc.org |

| 1-(2,3-dimethylphenyl)-4-(2-furoyl) piperazine (AO-15) | Anti-aggregation | Yeast model of Aβ aggregation | Identified as a promising antioligomeric compound nih.gov |

| Benzothiazole-piperazine hybrid (compound 12) | Neuroprotection against oxidative stress | SH-SY5Y cells treated with H₂O₂ | Impeded loss of cell viability induced by H₂O₂ rsc.org |

Structure Activity Relationship Sar Elucidation and Design Principles

Correlating Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of compounds derived from 1-(3-furoyl)piperazine are intricately linked to the nature and position of various substituents. Modifications can influence the molecule's electronic properties, lipophilicity, steric profile, and ability to form key interactions with a biological target.

The piperazine (B1678402) ring is a common scaffold in drug discovery, recognized for its ability to confer favorable pharmacokinetic properties and serve as a versatile linker. The two nitrogen atoms within the core are key modification points. While one nitrogen is acylated by the 3-furoyl group, the second nitrogen (N-4) is a critical handle for introducing diverse substituents that profoundly influence biological activity.

Structure-activity relationship studies on various classes of piperazine derivatives reveal that the substituent at the N-4 position is a primary determinant of target affinity and selectivity. For instance, in the context of dopamine (B1211576) and serotonin (B10506) receptor ligands, attaching aryl groups to the N-4 position is a common strategy. The nature and substitution pattern of this aryl ring can fine-tune the affinity for different receptor subtypes. For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, a 2,3-dichlorophenyl group at this position conferred the highest affinity for the dopamine D3 receptor, while a 2-methoxyphenyl group enhanced affinity for the D2 receptor, thereby altering the selectivity profile. acs.org

Similarly, modifications at the N-4 position can modulate activity against other targets. The introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets within a target protein, while incorporating hydrogen bond donors or acceptors can facilitate specific polar interactions. Replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) often leads to a noticeable decrease in activity, highlighting the importance of the specific geometry and basicity of the piperazine core. nih.gov The basicity of the N-4 nitrogen, influenced by its substituent, is also crucial, as it is often involved in forming a key salt bridge with an acidic residue (e.g., Aspartate) in the binding sites of many G-protein coupled receptors (GPCRs). nih.gov

| N-4 Substituent | Dopamine D3 Affinity (Ki, nM) | Dopamine D2 Affinity (Ki, nM) | D2/D3 Selectivity | Reference |

|---|---|---|---|---|

| Phenyl | 10.1 | 1830 | 181 | acs.org |

| 2-Methoxyphenyl | 3.5 | 185 | 53 | acs.org |

| 2,3-Dichlorophenyl | 0.8 | 104 | 130 | acs.org |

The furan (B31954) ring in the this compound structure is a key pharmacophoric element. As a heterocyclic aromatic ring, it can engage in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-stacking with aromatic residues in a protein's binding pocket.

The orientation of the furoyl group is critical. The use of a 3-furoyl moiety, as opposed to the more common 2-furoyl group, places the carbonyl linker and the furan oxygen in a different spatial arrangement, which can significantly alter the binding geometry and potency. For example, studies on thiazole-piperazine derivatives showed that a 2-furoyl substituent yielded a potent acetylcholinesterase inhibitor. academie-sciences.fr Similarly, a berberine (B55584) derivative featuring a furoyl piperazine substituent demonstrated high anticancer activity. nih.gov

Further derivatization of the furan ring itself offers another avenue for SAR exploration. The strategic placement of substituents on the furan ring can modulate the electronic nature of the ring and introduce new points of interaction. For instance, adding electron-withdrawing groups could enhance the hydrogen bond acceptor strength of the furan oxygen, while adding lipophilic groups could improve binding in hydrophobic sub-pockets. Replacing the furan ring with other heterocycles, such as thiophene (B33073) or pyridine, is a common bioisosteric replacement strategy that can drastically alter potency, selectivity, and metabolic stability. nih.gov

In many this compound analogs, a linker is often appended to the N-4 position of the piperazine core to connect to another pharmacophoric fragment. The length, rigidity, and chemical nature of this linker are pivotal in determining biological activity. The linker's role is to ensure an optimal spatial orientation of the terminal functional groups relative to the core scaffold, allowing for simultaneous interaction with different regions of the target's binding site.

Studies on 5-HT1A receptor ligands, a common target for arylpiperazines, have extensively demonstrated the importance of the linker. mdpi.com A polymethylene chain of a specific length (typically 3-4 carbons) is often optimal for bridging the piperazine core and a terminal amide or imide group. nih.govresearchgate.net Shortening or lengthening this chain can lead to a dramatic loss of affinity by misaligning the key interacting groups.

The insertion of heteroatoms (e.g., oxygen, nitrogen) into the linker to create ether or amide bonds can introduce conformational constraints and additional hydrogen bonding capabilities. This can improve binding affinity and selectivity. For instance, incorporating an amide into the linker can introduce a hydrogen bond donor (N-H) and acceptor (C=O), providing new opportunities for interaction with the target protein. nih.gov

Identification of Key Pharmacophoric Elements for Target Binding

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For derivatives of this compound, a general pharmacophore model can be proposed based on SAR studies of related compounds targeting GPCRs like serotonin and dopamine receptors. researchgate.net

The key pharmacophoric features typically include:

A Hydrogen Bond Acceptor: The oxygen atom of the furan ring and the carbonyl oxygen of the furoyl group serve as crucial hydrogen bond acceptors.

A Basic, Ionizable Center: The N-4 nitrogen of the piperazine ring is typically protonated at physiological pH. This positive charge often forms a critical ionic interaction with a conserved negatively charged amino acid residue (e.g., Asp110 in the D2 receptor) in the orthosteric binding pocket of aminergic GPCRs. nih.gov

A Hydrophobic/Aromatic Region: A substituent, often an aromatic ring, attached directly or via a linker to the N-4 piperazine nitrogen, typically occupies a hydrophobic pocket. Interactions in this region are critical for anchoring the ligand and contribute significantly to affinity and selectivity. acs.orgresearchgate.net

A Central Scaffold: The piperazine ring acts as a rigid spacer that correctly orients the other pharmacophoric elements in three-dimensional space.

This combination of features—a basic center, hydrogen bond acceptors, and a hydrophobic region—arranged in a specific spatial geometry, defines the core requirements for high-affinity binding to many targets.

Strategies for Modulating Pharmacokinetic Profiles (e.g., Solubility, Bioavailability)

Beyond target affinity (pharmacodynamics), the clinical success of a drug candidate depends on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). The this compound scaffold possesses features that can be strategically modified to optimize these properties.

The piperazine core itself is often incorporated into drug candidates to improve pharmacokinetic characteristics. nih.govresearchgate.net Its two nitrogen atoms can be protonated, which generally increases aqueous solubility, a key factor for oral bioavailability. nih.gov However, further optimization is often necessary.

Common strategies for modulating the pharmacokinetic profile of this compound derivatives include:

Salt Formation: The basic N-4 nitrogen of the piperazine ring can be used to form pharmaceutically acceptable salts (e.g., hydrochloride, fumarate). This is a widely used and effective method for increasing the aqueous solubility and dissolution rate of basic drugs. ijpca.orgresearchgate.net

Chemical Modification: Introducing polar functional groups (e.g., hydroxyl, carboxyl) onto the furan ring or the N-4 substituent can increase hydrophilicity and improve solubility. Conversely, modulating lipophilicity by altering substituents can influence membrane permeability and bioavailability. A careful balance must be struck, as excessively high lipophilicity can lead to poor solubility and high metabolic clearance, while very low lipophilicity can hinder absorption across the gastrointestinal tract. researchgate.net

Particle Size Reduction: Physical methods like micronization can be employed to reduce the particle size of the compound. This increases the surface-area-to-volume ratio, which can significantly enhance the dissolution rate of poorly soluble drugs, thereby improving their oral absorption. ijpca.orgekb.eg

Prodrug Approach: The molecule can be chemically modified to create a prodrug, an inactive derivative that is converted to the active parent drug in the body. This strategy can be used to overcome issues like poor solubility or rapid metabolism. For example, an ester prodrug could be designed to be more water-soluble and then be cleaved by esterases in the blood to release the active compound. ekb.eg

| Strategy | Method | Primary Goal | Example Application |

|---|---|---|---|

| Chemical | Salt Formation | Increase aqueous solubility and dissolution rate | Forming a hydrochloride salt at the N-4 piperazine nitrogen. |

| Chemical | Introduction of Polar Groups | Increase hydrophilicity | Adding a hydroxyl (-OH) group to a terminal aryl ring. |

| Chemical | Prodrug Synthesis | Enhance absorption or protect from metabolism | Creating an ester linkage that is cleaved in vivo. |

| Physical | Micronization | Increase dissolution rate via increased surface area | Milling the solid drug to reduce particle diameter. |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Conformation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 1-(3-furoyl)piperazine at the atomic level. nih.gov DFT methods are employed to determine the molecule's most stable three-dimensional conformation, its electronic structure, and other key physicochemical parameters. researchgate.net By solving the Schrödinger equation for the system, researchers can obtain optimized geometries, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. mdpi.com

These calculations are crucial for understanding the reactivity and stability of this compound. For instance, the HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity. Furthermore, the molecular electrostatic potential (MEP) map reveals the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with biological targets.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Value | Significance |

| Total Energy | -X.XXXX Hartrees | Indicates the overall stability of the molecule's conformation. |

| HOMO Energy | -Y.YYY eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -Z.ZZZ eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ΔE eV | Predicts chemical reactivity and kinetic stability. |

| Dipole Moment | D.DD Debye | Indicates the overall polarity and solubility characteristics. |

| Mulliken Atomic Charges | Charge values for each atom | Provides insight into the charge distribution and potential for intermolecular interactions. |

Note: The values in this table are illustrative and would be determined through actual DFT calculations.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in identifying potential biological targets for this compound and understanding the specific interactions that stabilize the ligand-receptor complex. The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function.

For derivatives of furoylpiperazine, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as butyrylcholinesterase in the context of Alzheimer's disease. hilarispublisher.comresearchgate.net These studies have revealed key interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For this compound, similar studies would elucidate its binding mode and affinity for various targets, providing a rational basis for its potential therapeutic applications. mdpi.com

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Interaction Type | Interacting Residue(s) | Distance (Å) |

| Hydrogen Bond | ASP 145 | 2.1 |

| Hydrogen Bond | GLU 98 | 2.5 |

| Hydrophobic Interaction | LEU 83, VAL 37 | - |

| Pi-Pi Stacking | PHE 146 | 4.2 |

| Binding Affinity (kcal/mol) | -8.5 | - |

Note: This table presents a hypothetical scenario of docking interactions.

Molecular Dynamics Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the binding process. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex, the role of solvent molecules, and any conformational changes that may occur upon binding. mdpi.com

By simulating the behavior of the this compound-receptor complex in a realistic environment (e.g., in water at physiological temperature and pressure), researchers can assess the stability of the binding pose predicted by docking. researchgate.net MD simulations can reveal whether the initial interactions are maintained over time and can identify key residues that are critical for stable binding. This information is crucial for understanding the dynamic nature of the interaction and for the rational design of more potent and selective inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. insilico.eu By developing a mathematical model, QSAR can be used to predict the activity of new, untested compounds. mdpi.com For this compound, a QSAR study would involve synthesizing a library of its derivatives with varying substituents and measuring their biological activity against a specific target.

The structural properties of these derivatives, known as molecular descriptors (e.g., electronic, steric, and hydrophobic properties), are then calculated. scispace.com Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates these descriptors to the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new this compound analogs, thereby guiding the design of more potent compounds. researchgate.net

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational method used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either ligand-based or structure-based. In a ligand-based virtual screen, compounds with similar structures to a known active compound (like a derivative of this compound) are identified. In a structure-based virtual screen, compounds are docked into the binding site of a target protein to identify potential binders. nih.gov

Once initial "hit" compounds are identified through virtual screening, the process of lead optimization begins. mdpi.com This involves computationally modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. zenodo.orgnih.gov For this compound, computational tools can be used to explore different substitutions on the furan (B31954) and piperazine (B1678402) rings to enhance its binding affinity for a target while improving its drug-like properties. researchgate.netf1000research.com This iterative process of computational design, synthesis, and testing is central to modern drug discovery. nih.gov

Beyond the Bench: Investigating the Broader Chemical Applications of this compound

The compound this compound, a heterocyclic molecule incorporating both a furan and a piperazine ring, presents a structure of interest for various chemical applications beyond its immediate consideration in medicinal chemistry. Its potential utility is rooted in the distinct chemical properties of its constituent moieties: the piperazine ring offers sites for substitution and acts as a versatile linker, while the furoyl group can participate in coordination chemistry. This article explores the documented applications of this compound in the specialized fields of supramolecular chemistry and radiotracer development, based on available scientific literature.

Applications Beyond Direct Pharmaceutical Intervention in Chemical Research

While the core structure of 1-(3-furoyl)piperazine suggests potential in various research domains, its specific applications remain narrowly documented. The following sections review its role in supramolecular chemistry and radiotracer development, highlighting the current state of research.

The design of selective host molecules for specific guest ions is a central goal of supramolecular chemistry. Calixarenes, a class of macrocyclic compounds, are popular scaffolds for creating such hosts due to their pre-organized, basket-like shape. By chemically modifying the "rims" of the calixarene (B151959), researchers can create a cavity lined with specific functional groups designed to bind target ions.

The attachment of furoylpiperazine moieties to a calixarene scaffold is a strategy aimed at introducing nitrogen and oxygen donor atoms, which can effectively coordinate with metal ions. However, a review of the scientific literature reveals that research in this area has focused on the isomeric compound, 1-(2-furoyl)piperazine (B32637).

Studies have detailed the synthesis of calix acs.orgarenes appended with 1-(2-furoyl)piperazine groups. researchgate.nettandfonline.comtandfonline.com These modified calixarenes have been systematically evaluated for their ability to extract various divalent heavy metal ions from aqueous solutions, including lead (Pb²⁺), copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺). researchgate.nettandfonline.com Research findings indicate that these 1-(2-furoyl)piperazine-appended calixarenes show a notable selectivity for cadmium (Cd²⁺) ions, achieving a high extraction recovery of 95%. researchgate.nettandfonline.comtandfonline.comresearchgate.net

Currently, there is no published data or specific research detailing the synthesis or metal ion extraction capabilities of calixarenes appended with This compound . Consequently, no comparative analysis of ion selectivity or extraction efficiency for the 3-furoyl isomer can be provided. The distinct positioning of the carbonyl group in the 3-furoyl isomer compared to the 2-furoyl isomer would likely influence the spatial arrangement of the donor atoms and, therefore, its complexation behavior, but this remains a subject for future investigation.

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are powerful non-invasive tools for visualizing and quantifying biological processes in vivo. nih.govwikipedia.org The development of novel radiotracers—biologically active molecules labeled with a positron-emitting radionuclide like fluorine-18—is crucial for imaging specific targets such as receptors, enzymes, or transporters. nih.govnih.gov

The piperazine (B1678402) scaffold is a common feature in many centrally active compounds and is often incorporated into radiotracer design. The this compound structure could theoretically serve as a precursor or fragment for creating new imaging agents. The furan (B31954) ring, for instance, could be a site for radiohalogenation, or the entire molecule could act as a building block for targeting specific biological systems.

However, a thorough review of the current scientific literature indicates that This compound has not been reported as a precursor or key component in the synthesis of any specific radiotracers for molecular imaging research. While a study noted that bioisosteric replacement of an ethoxyphenyl group with a furoyl moiety in a different series of compounds improved activity against cancer cell lines, this work did not extend to radiolabeling or imaging studies. nih.gov The broader field of radiotracer development is extensive, with many strategies and precursors being constantly evaluated, but the specific application of this compound in this context remains unexplored in published research.

常见问题

What are the common synthetic routes for preparing 1-(3-Furoyl)piperazine derivatives, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine analogs are synthesized via:

- Alkylation: Reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base, yielding intermediates with ~93% purity after silica gel chromatography .

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate and CuSO₄·5H₂O in a water-DCM solvent system, producing triazole derivatives with yields up to 97% .

Optimization of reaction time, solvent polarity (e.g., hexane/ethyl acetate gradients), and stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives) ensures high purity. Excess reagents and prolonged reaction times may lead to byproducts, necessitating TLC monitoring .

How can Raman microspectroscopy parameters be optimized to differentiate between structurally similar piperazine analogs, including isomers?

Level: Advanced

Methodological Answer:

Raman microspectroscopy distinguishes isomers (e.g., 3-TFMPP vs. 4-TFMPP) using:

- Laser Power and Scans: 20 mW laser power with 128–256 scans enhances spectral resolution and intensity without degrading samples .

- Multivariate Analysis: Principal Component Analysis (PCA) reduces dimensionality, with PC2–PC4 explaining >99% variance for isomer groups. Linear Discriminant Analysis (LDA) of PCA scores achieves clear separation in LDA plots, validated by triplicate measurements .

Critical parameters include baseline correction and spectral normalization to minimize noise. This method is superior to GC-MS for non-destructive, in-situ analysis of crystalline or powdered samples .

What analytical challenges arise in distinguishing positional isomers of halogenated phenylpiperazines, and which techniques are most effective?

Level: Advanced

Methodological Answer:

Positional isomers (e.g., 3-CPP vs. 4-CPP) pose challenges due to identical molecular weights and similar fragmentation patterns in MS. Effective strategies include:

- Chromatographic Separation: HPLC with phenyl-hexyl columns and methanol/ammonium formate gradients resolves isomers via subtle polarity differences .

- UV-Vis Spectroscopy: Derivatives like 1-(2-methoxyphenyl)piperazine exhibit distinct λmax shifts (e.g., 239 nm vs. 288 nm) for nitro or chloro substituents .

- NMR Spectroscopy: ¹H NMR coupling constants and ¹³C chemical shifts (e.g., δ 52.4–55.2 ppm for piperazine-CH₂ groups) differentiate ortho/meta/para substitution .

What methodologies are employed to evaluate the biological activity of piperazine derivatives, particularly in receptor binding studies?

Level: Basic

Methodological Answer:

- Radioligand Binding Assays: Competitive displacement studies using ³H-labeled serotonin (5-HT) or dopamine (DA) receptors quantify IC₅₀ values. For example, 1-(3-chlorophenyl)piperazine (mCPP) shows affinity for 5-HT₂B/2C receptors (Kᵢ < 100 nM) .

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses, with scoring functions (e.g., Glide XP) validating interactions with residues like Asp155 in the 5-HT₂C active site .

- Functional Assays: Calcium flux or cAMP accumulation assays in HEK293 cells transfected with GPCRs measure agonist/antagonist efficacy .

How do multivariate statistical analyses enhance the interpretation of spectroscopic data for piperazine analogs?

Level: Advanced

Methodological Answer:

Multivariate methods like PCA and LDA transform spectral data into interpretable models:

- PCA: Reduces 1500–2000 cm⁻¹ Raman spectra to 5 principal components (PCs), capturing >95% variance. For example, PC3 separates chlorophenyl isomers via C-Cl stretching modes at 650–750 cm⁻¹ .

- LDA: Classifies analogs into groups (e.g., benzylpiperazines vs. phenylpiperazines) using Mahalanobis distance, achieving >98% cross-validation accuracy .

Software tools (e.g., MATLAB PLS Toolbox) enable preprocessing (Savitzky-Golay smoothing) and outlier detection (Hotelling’s T²).

What are the critical considerations in designing piperazine-based ligands for dopamine or serotonin receptors?

Level: Advanced

Methodological Answer:

- Substituent Effects: Electron-withdrawing groups (e.g., -CF₃ at meta positions) enhance 5-HT₂C affinity by 10-fold compared to -OCH₃ .

- Bioisosterism: Replacing phenyl with pyridyl rings improves metabolic stability (e.g., t₁/₂ > 2 hrs in liver microsomes) .

- Conformational Restriction: Introducing sp³-hybridized carbons (e.g., cyclohexenyl groups) reduces off-target binding to DAT .

Docking simulations must account for receptor flexibility, particularly in the orthosteric pocket of dopamine transporters .

What role do substituent positions on the phenyl ring play in the pharmacokinetic properties of phenylpiperazine derivatives?

Level: Advanced

Methodological Answer:

- Meta-Substitution: 3-CPP exhibits higher BBB permeability (logBB = 0.8) than 4-CPP (logBB = 0.5) due to reduced polarity .

- Para-Substitution: 4-Fluorophenyl groups increase plasma protein binding (>90%) via hydrophobic interactions, reducing free drug concentration .

- Ortho-Substitution: Steric hindrance from 2-methyl groups slows CYP3A4-mediated N-dealkylation, prolonging half-life .

Quantitative Structure-Activity Relationship (QSAR) models using Hammett σ constants predict metabolic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。